molecular formula C11H16BNO3 B1274008 3-(Butylaminocarbonyl)phenylboronic acid CAS No. 397843-70-8

3-(Butylaminocarbonyl)phenylboronic acid

Cat. No. B1274008
M. Wt: 221.06 g/mol
InChI Key: UMTGJEHDHSYNMS-UHFFFAOYSA-N
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Description

3-(Butylaminocarbonyl)phenylboronic acid is a derivative of phenylboronic acid, which is a compound of interest in the field of organic chemistry due to its utility in various chemical reactions and synthesis processes. While the provided papers do not directly discuss 3-(Butylaminocarbonyl)phenylboronic acid, they do provide insights into the behavior of related boronic acid compounds, which can be extrapolated to understand the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of boronic acid derivatives often involves the reaction of boronic acids with other organic compounds. In the first paper, 3-aminophenylboronic acid is used as a building block for synthesizing macrocyclic boron compounds with a calix-like structure . The synthesis involves a three-component condensation with salicylaldehyde derivatives and aliphatic alcohols. This suggests that similar methods could potentially be applied to synthesize 3-(Butylaminocarbonyl)phenylboronic acid by using appropriate aldehydes and butylamine in the presence of a catalyst.

Molecular Structure Analysis

The molecular structure of boronic acid derivatives is crucial in determining their reactivity and the types of complexes they can form. The first paper describes the formation of trimeric calix-like compounds and hexanuclear cages depending on the reaction conditions . This indicates that 3-(Butylaminocarbonyl)phenylboronic acid could also form complex structures under certain conditions, which would be an interesting area for further study.

Chemical Reactions Analysis

Boronic acids are known to participate in various chemical reactions. The second paper discusses the use of a boronic acid derivative as a catalyst for dehydrative amidation between carboxylic acids and amines . This reaction is relevant because 3-(Butylaminocarbonyl)phenylboronic acid contains both a boronic acid moiety and an amide group, suggesting that it could either act as a substrate or a catalyst in similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acid derivatives are influenced by their molecular structure and substituents. The first paper mentions the effect of different alcohols on the physicochemical properties of the synthesized compounds . The second paper highlights the importance of the ortho-substituent on the boronic acid in catalysis . These insights imply that the butylaminocarbonyl group in 3-(Butylaminocarbonyl)phenylboronic acid would significantly affect its properties and reactivity.

Scientific Research Applications

Catalyst for Synthesis

Phenylboronic acid is used as a catalyst in the synthesis of tetrahydrobenzo[b]pyrans, demonstrating operational simplicity, shorter reaction times, higher yields, and minimal environmental pollution (Nemouchi, Boulcina, Carboni, & Debache, 2012).

Interaction with Saccharides and Lewis Bases

It forms cumulative formation constants with saccharides and Lewis bases, contributing to the understanding of binary and ternary complexes in solution (Bosch, Fyles, & James, 2004).

Carbohydrate Chemistry

Phenylboronic acid condenses with diols to create cyclic esters useful in the synthesis of specifically substituted or oxidized sugar derivatives, aiding in carbohydrate chemistry applications (Ferrier, 1972).

Solid-State Protection

It reacts quantitatively in solid-state with various compounds to form cyclic phenylboronic amides or esters, demonstrating potential in protective syntheses (Kaupp, Naimi-Jamal, & Stepanenko, 2003).

Glucose-Responsive Drug Delivery

Phenylboronic acid-based materials are extensively used in constructing glucose-responsive systems for insulin delivery, indicating significant implications in drug delivery (Ma & Shi, 2014).

Diagnostic and Therapeutic Applications

Decorated polymeric nanomaterials with phenylboronic acid show promise in diagnostic and therapeutic applications due to their interactions with polyols like glucose and sialic acid (Lan & Guo, 2019).

Low pKa Advantage in Biological Applications

Perfluoroalkylated phenylboronic acid exhibits a low pKa, advantageous for binding with polyols under physiological pH, broadening its application in biological and material sciences (Shiino et al., 1993).

Tumor Targeting and Penetration

Phenylboronic acid-decorated nanoparticles enhance tumor-homing activity, improving tumor accumulation and antitumor effect, indicating potential in targeted cancer therapy (Wang et al., 2016).

Affinity Chromatography

Phenylboronic acid bioconjugates are effective in immobilizing protein ligands for affinity chromatography, demonstrating utility in biochemical separations (Wiley et al., 2001).

Pharmaceutical and Chemical Engineering

Its derivatives form reversible complexes with polyol compounds, leading to diverse applications in insulin delivery, tissue engineering, and sensor systems (Liang-yin, 2006).

Safety And Hazards

While specific safety and hazard information for 3-(Butylaminocarbonyl)phenylboronic acid is not available, general safety measures for handling boronic acids include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with eyes, skin, or clothing, and avoiding ingestion and inhalation .

Future Directions

Phenylboronic acid (PBA) derivatives, including 3-(Butylaminocarbonyl)phenylboronic acid, have potential applications in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics . Future research directions include exploring PBA-mediated targeting for tumor diagnosis and treatment, and developing drug delivery systems for siRNA and insulin .

properties

IUPAC Name

[3-(butylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO3/c1-2-3-7-13-11(14)9-5-4-6-10(8-9)12(15)16/h4-6,8,15-16H,2-3,7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMTGJEHDHSYNMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)NCCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30395133
Record name [3-(Butylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Butylaminocarbonyl)phenylboronic acid

CAS RN

397843-70-8
Record name B-[3-[(Butylamino)carbonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=397843-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(Butylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Butylaminocarbonyl)benzeneboronic acid
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